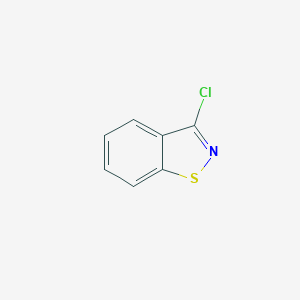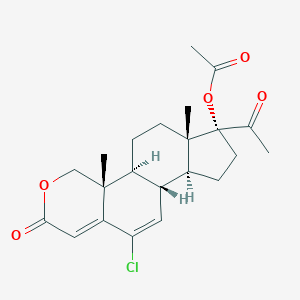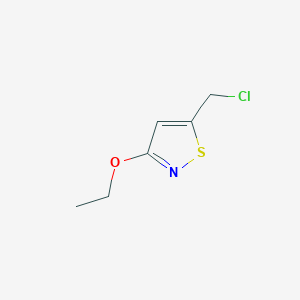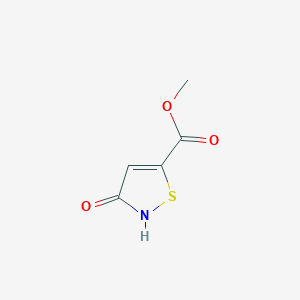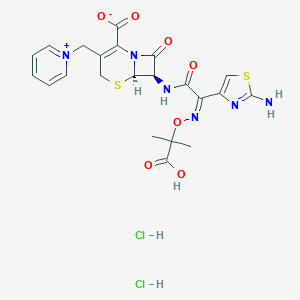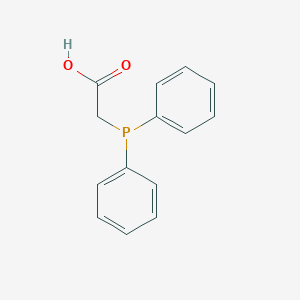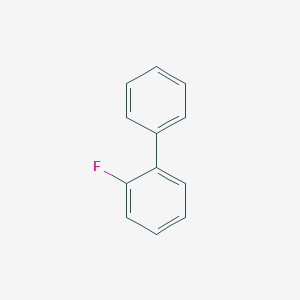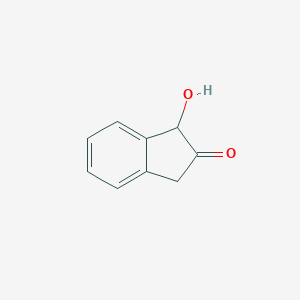
1,3,5-トリ(3-ピリジル)-1,5-ペンタノエート
説明
"1,3,5-Tri(3-pyridyl)-1,5-pentanoate" is a chemical compound with interesting properties and diverse applications in scientific research. While specific literature directly addressing this compound is limited, related compounds with pyridyl and pentanoate structures have been studied extensively.
Synthesis Analysis
The synthesis of similar compounds, like 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione, involves complex chemical processes, often using X-ray diffraction for structural determination (Guo, Zhang, & Li, 2014).
Molecular Structure Analysis
The molecular structure of related compounds typically features significant angles between phenyl and pyridine rings, influencing their chemical behavior and interactions (Guo, Zhang, & Li, 2014).
Chemical Reactions and Properties
Compounds with pyridyl and pentanedione groups exhibit unique chemical reactions. For instance, the reaction of 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-dione with benzylpentacarbonylmanganese shows complex coordination and cyclomanganation reactions, reflecting diverse chemical properties (Tully, Main, & Nicholson, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of pyridyl-pentanedione compounds are often determined using techniques like single-crystal X-ray diffraction. These properties are crucial for their applications in materials science and chemistry (Momeni, Fathi, Rahimi, & Rominger, 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding the behavior of such compounds. Studies often involve a range of spectroscopic and computational techniques to analyze these properties (Ohkura, Berbasov, & Soloshonok, 2003).
科学的研究の応用
有機エレクトロルミネッセンスダイオード(OLED)
1,3,5-トリ(3-ピリジル)-1,5-ペンタノエート: は、OLED の開発に使用されてきました。この化合物は、OLED 内でホモ接合のような構造を形成する能力があり、効率的な発光を可能にします。 これは、特に高い外部量子効率を持つスカイブルーOLEDの作成に役立ち、ディスプレイ技術における大きな進歩です .
円偏光エレクトロルミネッセンス
別の用途は、円偏光エレクトロルミネッセンスの分野です。 1,3,5-トリ(3-ピリジル)-1,5-ペンタノエートを組み込んだ材料は、円偏光を生成することができ、3Dディスプレイや高度な光学デバイスに潜在的な用途があります .
凝集誘起発光(AIE)
この化合物のユニークな構造は、凝集誘起発光を促進します。これは、分子が凝集すると光の放出が強化される現象です。 この特性は、バイオイメージングやセンサーを含むさまざまな用途で使用される高効率発光材料の作成に役立ちます .
熱活性化遅延蛍光(TADF)
TADFの文脈では、1,3,5-トリ(3-ピリジル)-1,5-ペンタノエートは、三重項励起子を光発光のために収穫できる材料の開発において重要な役割を果たします。 これは、持続可能な技術にとって不可欠な、低消費電力の高効率OLEDにつながります .
励起子ブロッキング層
この化合物は、OLEDにおける励起子ブロッキング層の形成に役立ちます。これらの層は、励起子の消光を防ぎ、それによってOLEDの効率と寿命を向上させます。 この用途は、長寿命の電子ディスプレイを製造するために重要です .
コンフォメーションエンジニアリング
1,3,5-トリ(3-ピリジル)-1,5-ペンタノエート: は、TADFを示す安定なエナンチオマーを作成するためのコンフォメーションエンジニアリングに使用されます。 このアプローチにより、材料の光電子特性を微調整することができ、より効率的で汎用性の高いOLEDを作成できます .
光電子デバイスの製造
最後に、この化合物の溶解性と純粋な薄膜の均質性により、溶液処理された光電子デバイスにとって優れた候補となっています。 これは、費用対効果の高い製造プロセスを通じてOLEDやその他の電子デバイスの製造を促進します .
特性
IUPAC Name |
1,3,5-tripyridin-3-ylpentane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCWKXSMMCGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477655 | |
| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94678-45-2 | |
| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





